molecular formula C12H15F3N2 B1422924 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine CAS No. 1076195-24-8

1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Cat. No. B1422924
M. Wt: 244.26 g/mol
InChI Key: CQHRSOBOUDXSBZ-UHFFFAOYSA-N
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Description

“1-(2,2,2-Trifluoro-1-phenylethyl)piperazine” is a chemical compound with the molecular formula C12H15F3N2 . It has a molecular weight of 244.26 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2,2,2-Trifluoro-1-phenylethyl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(2,2,2-Trifluoro-1-phenylethyl)piperazine” can be represented as a combination of a piperazine ring and a phenylethyl group with three fluorine atoms attached to the second carbon atom .

Scientific Research Applications

Neuropharmacological Research

1-(m-Trifluoromethylphenyl)-piperazine has been studied for its effects on serotonin binding and turnover in the brain. It inhibits the binding of serotonin to membranes from the rat brain and decreases serotonin turnover, suggesting its action as a serotonin receptor agonist (Fuller et al., 1978).

Synthesis and Evaluation as Selective Serotonin Reuptake Inhibitors (SSRIs)

A study explored the synthesis of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, including variants with 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, as potential SSRIs with an improved adverse reaction profile (Dorsey et al., 2004).

Anticancer Applications

1,2,4-Triazine derivatives bearing piperazine amide moiety, related to 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, have been synthesized and investigated for potential anticancer activities, particularly against breast cancer cells (Yurttaş et al., 2014).

Antimicrobial and Antifungal Applications

Several studies have focused on the synthesis and biological evaluation of piperazine derivatives, including those related to 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, for antimicrobial and antifungal activities. These studies highlight the potential of such compounds in treating bacterial and fungal infections (Jadhav et al., 2017), (Mishra & Chundawat, 2019).

Investigation of Pharmacological Properties

Research has been conducted to explore the pharmacological properties of piperazine derivatives, including their potential use in therapeutic applications for central disorders like depression, anxiety, and psychosis. These studies provide insight into the diverse range of central pharmacological activities of such compounds (Brito et al., 2018).

Safety And Hazards

The safety and hazards associated with “1-(2,2,2-Trifluoro-1-phenylethyl)piperazine” are not clearly defined due to the lack of specific research on this compound .

properties

IUPAC Name

1-(2,2,2-trifluoro-1-phenylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11(10-4-2-1-3-5-10)17-8-6-16-7-9-17/h1-5,11,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHRSOBOUDXSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

CAS RN

1076195-24-8
Record name 1-(2,2,2-trifluoro-1-phenylethyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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